

Spectroscopic Profile of 3-Chloro-2-(trifluoromethyl)pyridine: A Comparative Analysis

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Compound of Interest

Compound Name:	3-Chloro-2-(trifluoromethyl)pyridine
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This guide provides a detailed spectroscopic characterization of **3-Chloro-2-(trifluoromethyl)pyridine**, a key intermediate in pharmaceutical and agrochemical research. By presenting a comparative analysis with its structural isomers, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in compound selection and synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Chloro-2-(trifluoromethyl)pyridine** and its selected structural isomers. This allows for a direct comparison of their characteristic spectral features.

Table 1: ^1H NMR Spectroscopic Data

Compound	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	J (Hz)
3-Chloro-2-(trifluoromethyl)pyridine	7.91 (d)	7.49 (dd)	8.62 (d)	J(H4,H5) = 12.7, J(H5,H6) = 3.7
2-Chloro-5-(trifluoromethyl)pyridine	7.90 (dd)	-	8.69 (d)	J(H4,H6) = 0.5, J(H4,H5) = 8.3
3-Chloro-4-(trifluoromethyl)pyridine	-	7.55 (d)	8.65 (s)	J(H5,H6) = 4.9

Table 2: ^{13}C NMR Spectroscopic Data

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	CF_3 (ppm)
3-Chloro-2-(trifluoromethyl)pyridine	147.9 (q, J=33.4)	133.2	139.5	127.5	150.2	121.1 (q, J=275.1)
2-Chloro-5-(trifluoromethyl)pyridine	149.9	131.0	136.1 (q, J=4.1)	123.0 (q, J=273.2)	146.9 (q, J=4.1)	123.0 (q, J=3.5)
3-Chloro-4-(trifluoromethyl)pyridine	151.8	135.9	130.4 (q, J=33.5)	121.2 (q, J=4.0)	148.1	123.7 (q, J=275.0)

Table 3: ^{19}F NMR Spectroscopic Data

Compound	Chemical Shift (ppm)
3-Chloro-2-(trifluoromethyl)pyridine	-66.3
2-Chloro-5-(trifluoromethyl)pyridine	-62.8
3-Chloro-4-(trifluoromethyl)pyridine	-64.9

Table 4: Infrared (IR) Spectroscopic Data

Compound	Key Absorptions (cm ⁻¹)
3-Chloro-2-(trifluoromethyl)pyridine	C-Cl, C-F, C=C, C=N stretching
2-Chloro-5-(trifluoromethyl)pyridine	1600, 1475, 1420, 1330, 1150, 1120, 1080, 840
3-Chloro-4-(trifluoromethyl)pyridine	C-Cl, C-F, C=C, C=N stretching

Table 5: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
3-Chloro-2-(trifluoromethyl)pyridine	181/183 (M ⁺)	146, 117, 82
2-Chloro-5-(trifluoromethyl)pyridine	181/183 (M ⁺)	146, 117, 82
3-Chloro-4-(trifluoromethyl)pyridine	181/183 (M ⁺)	146, 117, 82

Experimental Protocols

The data presented above were acquired using standard spectroscopic techniques. The following protocols provide a general framework for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- ^{19}F NMR: Spectra were acquired with a spectral width of 100 ppm, a relaxation delay of 1.0 s, and 64 scans. All ^{19}F NMR chemical shifts are reported relative to CFCl_3 (0 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the liquid or solid sample was placed directly onto the ATR crystal.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 16 scans.

Mass Spectrometry (MS)

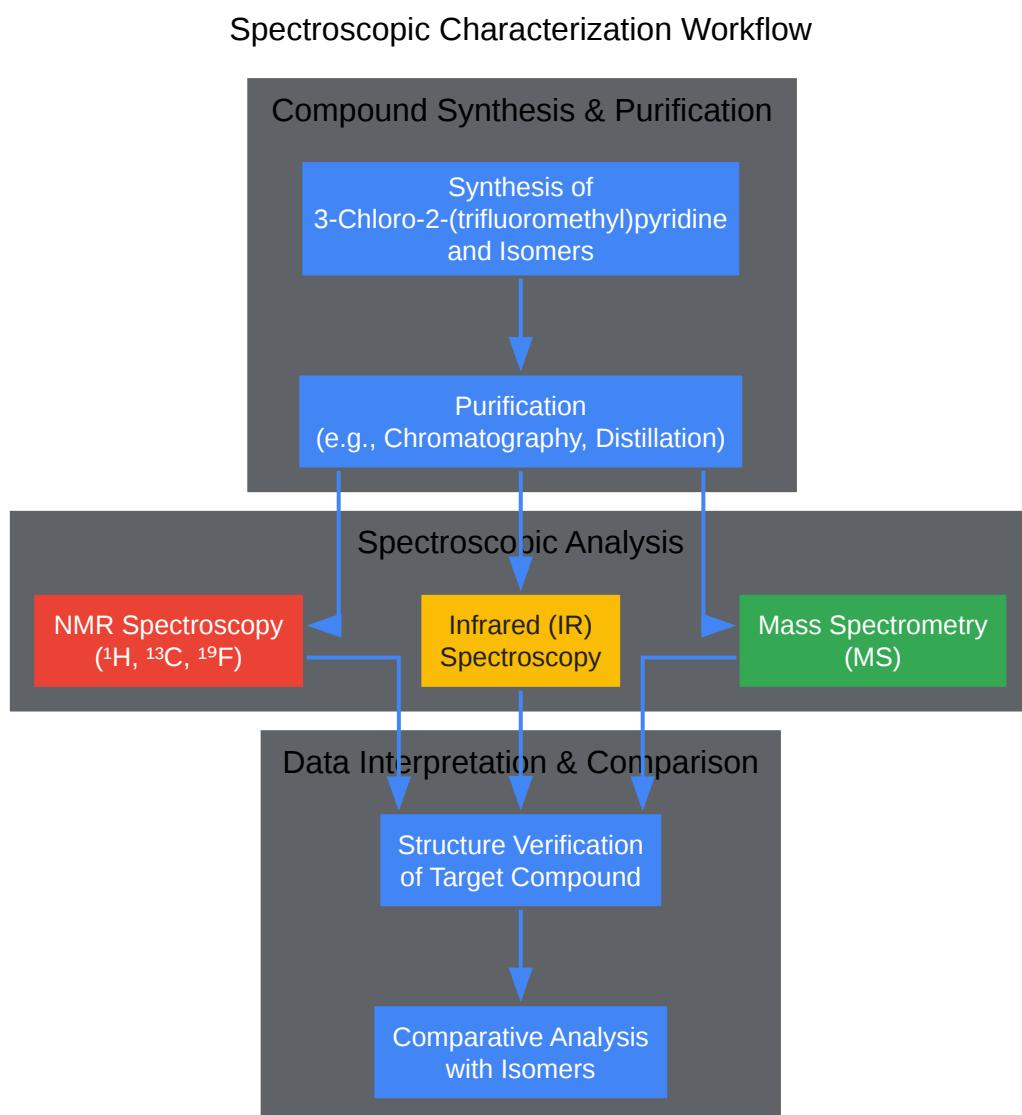
- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
- Sample Introduction: A 1 μL aliquot of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.
- GC Conditions: A standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm) was used with helium as the carrier gas at a constant flow rate. The oven temperature

was programmed with an initial hold at a low temperature, followed by a ramp to a final high temperature.

- MS Conditions: Electron ionization (EI) was performed at 70 eV. The mass spectrometer was scanned over a mass range of m/z 50-500.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of substituted pyridines.



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